1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride
Description
Introduction to 1,1-Difluoro-7-azaspiro[3.5]nonane Hydrochloride
This compound is a fluorinated azaspiro compound that has garnered considerable attention in contemporary organic and medicinal chemistry research. The compound features a distinctive spirocyclic structure consisting of two interlinked rings sharing a common carbon atom, with the incorporation of nitrogen as a heteroatom and two fluorine substituents at the 1,1-positions. This unique structural arrangement imparts remarkable rigidity to the molecular framework while simultaneously enhancing its chemical and biological properties through fluorine substitution.
The compound belongs to the broader class of azaspiro compounds, which are characterized by their spirocyclic architecture containing nitrogen atoms within the ring system. The presence of fluorine atoms at specific positions within the structure significantly influences the compound's electronic properties, metabolic stability, and potential biological activity. These fluorinated spirocyclic compounds have emerged as important building blocks in pharmaceutical chemistry, where their unique three-dimensional structures can provide enhanced selectivity and potency in biological systems.
The hydrochloride salt form of the compound enhances its solubility characteristics and stability, making it more suitable for various research applications and potential pharmaceutical development. The salt formation process involves the protonation of the nitrogen atom in the spirocyclic ring system, resulting in improved aqueous solubility compared to the free base form. This enhanced solubility profile is particularly valuable in biological studies where aqueous compatibility is essential for proper compound handling and biological evaluation.
Research into this compound has revealed its potential utility across multiple scientific disciplines, including medicinal chemistry, material science, and biochemical research. The unique combination of spirocyclic rigidity and fluorine substitution creates opportunities for developing molecules with enhanced properties compared to their non-fluorinated analogs. The compound's structural features make it an attractive scaffold for drug discovery programs focused on developing inhibitors for various biological targets, particularly enzymes involved in metabolic pathways.
Nomenclature and Structural Identification
The systematic naming and structural identification of this compound follows established International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds with heteroatom substitution. The nomenclature system for spiro compounds was first systematically addressed by Adolf von Baeyer in 1900, establishing foundational principles that continue to guide modern naming conventions. The compound's complex structure requires careful attention to ring numbering, heteroatom positioning, and substituent identification to ensure accurate chemical communication within the scientific community.
The structural identification process for this compound involves multiple levels of molecular characterization, including constitutional analysis, stereochemical considerations, and conformational aspects. The spirocyclic framework creates a rigid three-dimensional structure that constrains molecular flexibility, resulting in well-defined spatial arrangements of functional groups. This structural rigidity is particularly important for understanding the compound's potential biological activities and chemical reactivity patterns.
Modern analytical techniques have enabled comprehensive structural characterization of this compound, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography when suitable crystals can be obtained. These analytical approaches provide detailed information about molecular connectivity, spatial arrangements, and dynamic behavior in solution, contributing to a complete understanding of the compound's structural properties.
International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The official International Union of Pure and Applied Chemistry name for this compound is 3,3-difluoro-7-azaspiro[3.5]nonane hydrochloride, reflecting the systematic nomenclature rules for spirocyclic compounds containing heteroatoms. The naming convention begins with the identification of the spirocyclic core structure, followed by the specification of heteroatom positions and functional group substitutions. The term "azaspiro" indicates the presence of nitrogen within the spirocyclic framework, while the bracketed notation [3.5] specifies the ring sizes of the two interconnected rings, excluding the spiro carbon atom from the count.
The positional numbering system for this compound follows specific rules established for spirocyclic structures, where numbering begins with the smaller ring adjacent to the spiro center and proceeds around both rings in a systematic manner. The fluorine substituents are located at the 3,3-positions when using the International Union of Pure and Applied Chemistry nomenclature, although alternative numbering systems may designate these positions as 1,1-positions depending on the specific naming convention employed.
Several synonyms and alternative names exist for this compound in chemical databases and literature, reflecting different approaches to structural description and historical naming practices. Common synonyms include this compound and various abbreviations used in research publications. The multiplicity of names can sometimes create confusion in literature searches, necessitating careful attention to molecular formula and structural identifiers when conducting comprehensive reviews.
The hydrochloride designation indicates the salt form of the compound, where the basic nitrogen atom has been protonated and paired with a chloride counterion. This salt formation significantly alters the compound's physical properties, particularly its solubility characteristics and stability profile, making it more suitable for handling and storage in research environments.
Chemical Abstracts Service Registry and Molecular Formula Validation
The Chemical Abstracts Service registry number for this compound is 2098127-34-3, providing a unique identifier for this specific chemical entity. This registry number serves as an unambiguous reference point for the compound across various chemical databases and literature sources, ensuring accurate identification regardless of naming variations or synonyms that may be encountered in different publications.
The molecular formula for the hydrochloride salt form is C8H14ClF2N, with a corresponding molecular weight of 197.65 grams per mole. This formula accounts for the complete salt structure, including both the organic cation and the chloride anion components. The parent compound, without the hydrochloride salt, has the molecular formula C8H13F2N and a molecular weight of 161.19 grams per mole. The difference between these two formulas reflects the addition of hydrochloric acid during salt formation, resulting in the incorporation of one additional hydrogen atom and one chloride ion.
Validation of the molecular formula has been confirmed through multiple analytical techniques and database entries across several authoritative chemical information sources. The PubChem database, maintained by the National Center for Biotechnology Information, provides comprehensive structural and property information for both the free base and hydrochloride salt forms of the compound. Mass spectrometric analysis confirms the expected molecular ion peaks corresponding to the proposed molecular formulas, providing experimental validation of the structural assignments.
The International Chemical Identifier strings and keys provide additional validation of molecular structure and connectivity. The International Chemical Identifier for the hydrochloride salt is InChI=1S/C8H13F2N.ClH/c9-8(10)2-1-7(8)3-5-11-6-4-7;/h11H,1-6H2;1H, while the corresponding International Chemical Identifier Key is DGBQDDXYQRDRHD-UHFFFAOYSA-N. These standardized identifiers provide machine-readable representations of molecular structure that enable precise chemical database searches and structural comparisons.
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Molecular Formula | C8H14ClF2N | C8H13F2N |
| Molecular Weight | 197.65 g/mol | 161.19 g/mol |
| Chemical Abstracts Service Number | 2098127-34-3 | 2092796-06-8 |
| International Chemical Identifier Key | DGBQDDXYQRDRHD-UHFFFAOYSA-N | NBUYATBJRHPHEP-UHFFFAOYSA-N |
Historical Development and Discovery
The historical development of spirocyclic compounds traces back to the late 19th and early 20th centuries, with Adolf von Baeyer making foundational contributions to the understanding and nomenclature of these unique structural motifs in 1900. The term "spiro" derives from the Latin word meaning "twist" or "coil," aptly describing the characteristic structural feature where two rings are connected through a single common atom. This early work established the conceptual framework for understanding spirocyclic chemistry that continues to guide modern research in this field.
The specific development of azaspiro compounds, incorporating nitrogen heteroatoms within spirocyclic frameworks, emerged as synthetic methodologies advanced throughout the 20th century. The introduction of nitrogen atoms into spirocyclic structures presented unique synthetic challenges while simultaneously offering new opportunities for biological activity and chemical reactivity. Early synthetic approaches to azaspiro compounds often involved complex multi-step sequences with limited efficiency, restricting their widespread application in research and development programs.
The incorporation of fluorine substituents into spirocyclic structures represents a more recent development in the field, driven largely by the pharmaceutical industry's recognition of fluorine's unique properties in drug design. Fluorine substitution has been shown to enhance metabolic stability, alter electronic properties, and improve biological activity profiles compared to non-fluorinated analogs. The development of efficient synthetic methods for introducing fluorine into complex molecular frameworks has been a significant focus of organic chemistry research over the past several decades.
Electrochemical approaches to spirocyclic compound synthesis have emerged as important methodologies, offering environmentally friendly alternatives to traditional synthetic methods. Recent research has demonstrated the utility of electrochemical dearomatization reactions for constructing fluorine-containing spirocyclic structures under oxidant-free conditions. These green chemistry approaches align with contemporary sustainability goals while providing access to structurally diverse spirocyclic compounds that were previously difficult to obtain through conventional methods.
Significance of Fluorinated Spirocyclic Compounds in Organic Chemistry
Fluorinated spirocyclic compounds occupy a position of exceptional importance in contemporary organic chemistry, representing a convergence of structural rigidity and enhanced molecular properties that has revolutionized approaches to drug design and materials science. The incorporation of fluorine atoms into spirocyclic frameworks creates unique opportunities for modulating biological activity, metabolic stability, and physicochemical properties in ways that are not achievable through other structural modifications. This combination of features has made fluorinated spirocyclic compounds increasingly attractive targets for pharmaceutical research and development programs focused on discovering new therapeutic agents.
The structural rigidity inherent in spirocyclic frameworks provides exceptional control over molecular conformation, enabling precise positioning of functional groups in three-dimensional space. This conformational constraint is particularly valuable in medicinal chemistry applications where specific spatial arrangements of pharmacophoric elements are required for optimal biological activity. The addition of fluorine substituents further enhances these properties by introducing electronic effects that can significantly alter binding affinities and selectivity profiles for biological targets.
Recent research has demonstrated the utility of fluorinated spirocyclic compounds as antioxidants, with studies showing that these structures can exhibit significant activity in various antioxidant assays. The antioxidant properties of spirocyclic compounds have been attributed to their unique structural features and the presence of specific functional groups that can effectively scavenge reactive oxygen species. Among the most active compounds identified in these studies, several contained fluorine substituents or related structural modifications that enhanced their antioxidant capabilities.
The synthetic accessibility of fluorinated spirocyclic compounds has improved dramatically with the development of new methodologies, including electrochemical approaches that enable the construction of complex spirocyclic frameworks under mild, environmentally friendly conditions. These advances have made it possible to prepare diverse libraries of fluorinated spirocyclic compounds for biological screening and structure-activity relationship studies. The ability to efficiently access these structures has accelerated their adoption in drug discovery programs and expanded their applications in chemical biology research.
The role of fluorinated spirocyclic compounds in enzyme inhibition has been particularly well-documented, with several examples demonstrating potent and selective inhibition of important biological targets. The fatty acid amide hydrolase enzyme represents one of the most thoroughly studied targets for spirocyclic inhibitors, with compounds such as PF-04862853 showing exceptional potency and favorable pharmacokinetic properties. These successes have validated the spirocyclic scaffold as a privileged structure for enzyme inhibitor design and have encouraged further exploration of related structural motifs.
The significance of fluorinated spirocyclic compounds extends beyond their immediate applications in pharmaceutical research to encompass broader impacts on synthetic methodology and chemical theory. The development of efficient synthetic routes to these compounds has driven innovations in fluorine chemistry, electrochemical synthesis, and stereoselective transformations. These methodological advances have benefits that extend far beyond spirocyclic chemistry, contributing to the overall advancement of synthetic organic chemistry as a discipline.
Properties
IUPAC Name |
3,3-difluoro-7-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)2-1-7(8)3-5-11-6-4-7;/h11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTBEYWKMFMGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C12CCNCC2)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride (CAS No. 2098127-34-3) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique spirocyclic structure that may influence its interaction with biological targets.
- Molecular Formula: C8H14ClF2N
- Molecular Weight: 197.65 g/mol
- Purity: Typically around 95%.
The biological activity of this compound is primarily linked to its role as a modulator of specific receptors and enzymes. Research indicates that compounds in the 7-azaspiro series often act as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion .
Antidiabetic Effects
A study highlighted the efficacy of certain derivatives of 7-azaspiro[3.5]nonane, including this compound, in lowering blood glucose levels in diabetic models. Specifically, compound 54g from a related series demonstrated significant glucose-lowering effects in Sprague-Dawley rats, suggesting potential applications in diabetes management .
Case Study 1: GPR119 Agonism
In a study focused on the design and synthesis of GPR119 agonists, several derivatives were evaluated for their pharmacokinetic properties and biological effects. The findings indicated that compounds with similar structures to this compound exhibited favorable profiles for glucose modulation in vivo, supporting their development as therapeutic agents for type 2 diabetes .
Case Study 2: Antimicrobial Screening
A preliminary screening of various spirocyclic compounds revealed that certain derivatives exhibited notable antibacterial activity against Gram-positive bacteria. Although specific data on this compound was not detailed, the structural characteristics suggest it may possess similar properties worthy of investigation .
Comparative Analysis
Scientific Research Applications
Chemistry
1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride serves as a versatile building block in organic synthesis. Its unique spirocyclic framework allows for the creation of diverse chemical libraries, which are essential for drug discovery and development.
Table 1: Synthesis Applications
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of complex organic molecules. |
| Chemical Libraries | Facilitates the development of diverse compounds for screening. |
Biology
In biological research, this compound is studied for its interactions with biomolecules and potential therapeutic effects. Its fluorinated structure may enhance binding affinity to biological targets.
| Activity Type | Observations |
|---|---|
| Binding Studies | Enhanced reactivity with specific enzymes/receptors. |
| Model Compound | Used to understand behavior in biological systems. |
Medicine
The compound is under investigation for its potential as a pharmaceutical intermediate. Its stability and reactivity make it a candidate for developing new drugs targeting specific diseases, including malaria.
Case Study: Malaria Treatment
A study highlighted the synthesis of derivatives of this compound that exhibited significant biological activity against Plasmodium falciparum, the malaria parasite. The research indicated that modifications to the spirocyclic structure could enhance efficacy and reduce toxicity.
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and advanced materials due to its unique properties.
Table 3: Industrial Uses
| Industry | Application |
|---|---|
| Specialty Chemicals | Used in the production of polymers and materials. |
| Advanced Materials | Serves as a precursor in various industrial processes. |
Comparison with Similar Compounds
Fluorinated Spiro Analogs
2.1.1 2,2-Difluoro-6-azaspiro[3.5]nonane Hydrochloride
- Structure : Fluorines at the 2,2-positions of the azaspiro ring (vs. 1,1-positions in the target compound).
- Molecular Formula : C₈H₁₄ClF₂N (MW: 197.66).
- Key Differences: The position of fluorine substitution alters electronic distribution and steric effects.
2.1.2 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride
- Implications : Reduced fluorine content compared to the target compound may lower lipophilicity, impacting membrane permeability and metabolic stability.
Heteroatom-Modified Spiro Compounds
2.2.1 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride
- Structure: Oxygen replaces a carbon in the azaspiro ring (C₇H₁₄ClNO, MW: 163.65).
- However, reduced basicity compared to nitrogen-containing analogs may limit salt formation or ionic interactions.
2.2.2 7-Thia-1-azaspiro[3.5]nonane 7,7-Dioxide Hydrochloride
Diazaspiro Derivatives
2.3.1 2-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride
- Structure : Two nitrogen atoms in the spiro system with a methyl substituent (C₈H₁₆N₂·2ClH, MW: 239.18).
- Properties: The additional nitrogen enhances basicity, favoring salt formation (e.g., dihydrochloride).
2.3.2 2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride
Functionalized Spiro Compounds
2.4.1 7-Azaspiro[3.5]nonan-2-ol Hydrochloride
- Structure : Hydroxyl group at position 2 (CAS: 63905-74-8).
- Properties : The hydroxyl group enhances hydrophilicity and provides a handle for conjugation (e.g., esterification). However, it may also increase susceptibility to oxidative metabolism.
2.4.2 1-Amino-7-Boc-7-azaspiro[3.5]nonane Hydrochloride
- Structure : Boc-protected amine at position 1 (C₁₃H₂₄N₂O₂·ClH, MW: 276.0).
- Properties : The Boc group stabilizes the amine for synthetic intermediates, enabling selective deprotection for further functionalization. Such compounds are valuable in peptide mimetics and prodrug design.
Comparative Data Table
*Inferred data for the hydrochloride form.
Preparation Methods
Starting Material Preparation
A key precursor is tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate , which provides the azaspirocyclic framework. This compound can be synthesized or purchased as a starting point for further functionalization.
Grignard Reaction Route (Example)
One documented approach involves the reaction of the azaspiro ketone with a fluorinated Grignard reagent:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in THF at 0°C | Starting material prepared for nucleophilic addition |
| 2 | Addition of 2,3-difluorophenylmagnesium bromide (prepared from 1-bromo-2,3-difluorobenzene and isopropyl magnesium chloride) | Formation of difluoro-substituted alcohol intermediate |
| 3 | Quenching with saturated ammonium chloride, extraction with ethyl acetate, drying, and concentration | Crude difluoro alcohol obtained for further processing |
This method demonstrates the use of organometallic fluorinated reagents to introduce fluorine atoms in the azaspiro framework.
Salt Formation
The free base 1,1-difluoro-7-azaspiro[3.5]nonane is converted into its hydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and purification. This step is standard for amine-containing compounds to improve handling and stability.
Summary Table of Preparation Method
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride, and how can reaction conditions be optimized to achieve high purity?
- Methodological Answer : Synthesis typically involves spirocyclic core formation followed by fluorination. For fluorination, agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are used under anhydrous conditions. Optimization includes controlling reaction temperature (e.g., -78°C to 0°C for fluorination) and solvent selection (e.g., dichloromethane or THF). Post-synthesis purification via recrystallization or chromatography (e.g., using silica gel with ethyl acetate/hexane gradients) ensures high purity. Monitoring by TLC or HPLC is critical to track intermediates and byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : NMR confirms fluorine substitution patterns (δ -120 to -140 ppm for CF groups). NMR identifies spirocyclic proton environments (e.g., δ 3.2–4.0 ppm for azaspiro NH/CH).
- IR : Peaks at 1100–1250 cm (C-F stretching) and 1600–1650 cm (NH bending) validate functional groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 238.1).
- X-ray Crystallography : Resolves spirocyclic conformation and hydrogen bonding in the hydrochloride salt .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodological Answer : The hydrochloride salt is hygroscopic and soluble in polar solvents (e.g., water, methanol). Stability tests under acidic (pH 2–4) and basic (pH 8–10) conditions reveal degradation via hydrolysis of the azaspiro ring. Long-term storage requires desiccated environments (-20°C in amber vials) to prevent moisture absorption and photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound, particularly for sigma receptor targeting?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to sigma receptors (PDB: 6DK1). Quantum mechanics (QM) simulations assess electronic effects of fluorine substituents on ligand-receptor interactions. Pharmacophore models highlight steric and electrostatic compatibility. In vitro assays (e.g., radioligand displacement) validate computational predictions, with IC values compared to known ligands like haloperidol .
Q. What strategies resolve contradictions in spectroscopic data or unexpected byproducts during fluorinated spirocyclic compound synthesis?
- Methodological Answer : Contradictions arise from diastereomers or solvate formation. Strategies include:
- Variable Temperature NMR : Differentiates dynamic vs. static stereochemistry.
- HPLC-MS with Ion Mobility : Separates isobaric byproducts (e.g., regioisomers).
- Mechanistic Studies : Use -labeling or deuterated solvents to trace reaction pathways (e.g., SN2 vs. radical fluorination).
- Crystallographic Analysis : Resolves ambiguous NOE correlations in NMR .
Q. How do the electronic effects of the 1,1-difluoro substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing CF group enhances electrophilicity at adjacent carbons, facilitating Suzuki-Miyaura couplings (e.g., with arylboronic acids). DFT calculations show reduced electron density at the spirocyclic carbon (Mulliken charges: +0.12 e). Experimental optimization uses Pd(OAc)/XPhos catalysts in THF/HO (3:1) at 80°C, achieving >80% yield .
Q. What methodological approaches establish structure-activity relationships (SAR) for 7-azaspiro[3.5]nonane derivatives in CNS drug discovery?
- Methodological Answer :
- Analog Synthesis : Vary substituents (e.g., 2-aza vs. 7-aza, fluoro vs. chloro).
- Biological Assays : Measure logP (lipophilicity), BBB permeability (PAMPA-BBB), and receptor binding (e.g., σ1/σ2 selectivity).
- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis).
- Crystallography/Co-crystallization : Maps ligand-receptor interactions to guide rational design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
